molecular formula C9H13Cl2N3 B6222685 2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride CAS No. 2758001-41-9

2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride

Cat. No. B6222685
CAS RN: 2758001-41-9
M. Wt: 234.1
InChI Key:
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Description

2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride (2-PPEADC) is a small molecule that belongs to the class of heterocyclic compounds. It is a highly versatile compound with a wide range of applications in various fields of science, including organic synthesis, medicinal chemistry, and biochemistry. 2-PPEADC is a versatile intermediate for the synthesis of different heterocyclic compounds, such as pyrazolopyridines, pyrazolopyridones, and pyrazolopyrimidines. It is also used as an inhibitor of enzymes and as a reagent in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of 2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride is not well understood. However, it is believed to act as an inhibitor of enzymes by binding to their active sites and blocking their catalytic activity. It is also believed to interact with other molecules, such as DNA and proteins, to modulate their activity.
Biochemical and Physiological Effects
2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride has been studied for its biochemical and physiological effects in a variety of organisms. In vitro studies have shown that it can inhibit the activity of enzymes, such as cytochrome P450 and glutathione S-transferase. It has also been shown to modulate the activity of other molecules, such as DNA and proteins. In vivo studies have demonstrated that 2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride can inhibit the growth of cancer cells and reduce the toxicity of drugs.

Advantages and Limitations for Lab Experiments

2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride has several advantages for lab experiments. It is a highly versatile compound that can be used in a variety of reactions. It is also relatively inexpensive and can be easily synthesized in the laboratory. However, it is important to note that 2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride is a highly reactive compound and should be handled with caution. It is also important to note that it can be toxic if ingested and should be used in a well-ventilated area.

Future Directions

There are several potential future directions for the use of 2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride. It could be used in the synthesis of new heterocyclic compounds, such as pyrazolopyridines and pyrazolopyrimidines. It could also be investigated for its potential use as an inhibitor of enzymes, such as cytochrome P450 and glutathione S-transferase. Additionally, it could be studied for its potential use as a drug delivery system or as a therapeutic agent. Finally, it could be studied for its potential use in the development of new drugs and therapeutics.

Synthesis Methods

2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride is synthesized through a two-step process. The first step involves the condensation of ethyl acetoacetate and 4-methylpyridine in the presence of a base, such as sodium ethoxide or potassium carbonate. The second step involves the reaction of the resulting product with hydrochloric acid to form 2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and is usually complete within a few hours at room temperature.

Scientific Research Applications

2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride has been used extensively in scientific research for a variety of purposes. It has been used as a reagent in organic synthesis to prepare a variety of heterocyclic compounds, such as pyrazolopyridines, pyrazolopyridones, and pyrazolopyrimidines. It has also been used as an inhibitor of enzymes, such as cytochrome P450 and glutathione S-transferase. 2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride has also been used in the synthesis of biologically active compounds, such as antibiotics, antivirals, and anti-cancer agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride' involves the reaction of 3-amino-1-(pyrazolo[1,5-a]pyridin-3-yl)propan-1-ol with hydrochloric acid to form the dihydrochloride salt of the desired compound.", "Starting Materials": [ "3-amino-1-(pyrazolo[1,5-a]pyridin-3-yl)propan-1-ol", "Hydrochloric acid" ], "Reaction": [ "To a solution of 3-amino-1-(pyrazolo[1,5-a]pyridin-3-yl)propan-1-ol in water, add hydrochloric acid dropwise with stirring.", "Continue stirring the reaction mixture at room temperature for several hours.", "Filter the resulting solid and wash with water to obtain the dihydrochloride salt of the desired compound." ] }

CAS RN

2758001-41-9

Product Name

2-{pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine dihydrochloride

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.1

Purity

95

Origin of Product

United States

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